molecular formula C14H18N4O3S B2824800 4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034500-34-8

4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2824800
CAS No.: 2034500-34-8
M. Wt: 322.38
InChI Key: CLYRZJAABZHVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine is a sophisticated synthetic molecule designed for pharmaceutical and neurochemical research. Its structure, incorporating a pyridine moiety linked via an ether bridge to a piperidine ring that is further functionalized with a 1-methylimidazole sulfonyl group, suggests potential as a key intermediate or candidate for developing ligands targeting central nervous system (CNS) receptors . Research into structurally related sulfonamide-pyridine derivatives has shown significant promise in the development of potent and selective sigma receptor ligands . Sigma receptors are implicated in a wide range of neurological and psychiatric conditions, including pain, addiction, depression, and neurodegenerative diseases . Consequently, this compound may serve as a valuable chemical tool for probing the pathophysiological roles of these receptors and for the design of novel therapeutic agents. The presence of the sulfonamide group is a common feature in many bioactive compounds and can contribute to enhanced metabolic stability and binding affinity to target proteins . This makes this compound a compound of interest for medicinal chemists working in hit-to-lead optimization and for pharmacologists investigating new pathways in CNS drug discovery.

Properties

IUPAC Name

4-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-17-10-14(16-11-17)22(19,20)18-8-2-3-13(9-18)21-12-4-6-15-7-5-12/h4-7,10-11,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYRZJAABZHVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Compound 24 ():
    Structure: 4-(4-chlorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole.
    Key Differences: Replaces the piperidin-3-yl-oxy-pyridine core with a dihydropyrazole ring. The 4-chlorophenyl and phenyl substituents enhance lipophilicity compared to the pyridine-piperidine system.
    Molecular Weight: Observed [M+H⁺] = 437 (Calc. 436) .

  • Example 21 ():
    Structure: 2-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine.
    Key Differences: Retains the imidazole-sulfonyl group but incorporates a trifluoromethylpyridine moiety and a dihydropyrazole ring. The CF₃ group increases electronegativity and metabolic resistance.
    Molecular Weight: Observed [M+H⁺] = 369 (Calc. 368) .

Sulfonyl Group Modifications

  • Compound 23 ():
    Structure: 2-{1-[(1-Methyl-1H-1,2,3-triazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine.
    Key Differences: Substitutes the imidazole-sulfonyl group with a 1,2,3-triazole-sulfonyl group. Triazoles offer distinct hydrogen-bonding capabilities and reduced steric bulk compared to imidazoles.
    Molecular Weight: Observed [M+H⁺] = 436 (Calc. 435) .

Piperidine/Piperazine Derivatives

  • Compound 5 (): Structure: 2-(4-Methyl-1H-imidazol-1-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Key Differences: Uses a pyrido-pyrimidinone core instead of pyridine-piperidine. The 3-methylpiperazine substituent may enhance solubility and target engagement in kinase inhibitors. Molecular Weight: Not explicitly reported but inferred to be ~400–450 Da based on similar analogs .

Data Table: Structural and Physicochemical Properties

Compound Name / ID Core Structure Sulfonyl Group Attachments Key Substituents Molecular Weight (Observed) Reference
Target Compound Pyridine-piperidine 1-Methylimidazole Ether-linked pyridine Not reported N/A
Compound 24 () Dihydropyrazole 1-Methylimidazole 4-Chlorophenyl, phenyl 437
Example 21 () Dihydropyrazole-pyridine 1-Methylimidazole Trifluoromethyl 369
Compound 23 () Dihydropyrazole-pyridine 1-Methyl-1,2,3-triazole Trifluoromethyl, phenyl 436
Compound 5 () Pyrido-pyrimidinone None (imidazole directly attached) 3-Methylpiperazine ~400–450 (estimated)

Research Findings and Implications

Metabolic Stability : Compounds with imidazole-sulfonyl groups (e.g., Compound 24, Example 21) exhibit higher stability than triazole-sulfonyl analogs (Compound 23), likely due to reduced oxidative metabolism of the imidazole ring .

Solubility Considerations : Piperidine/piperazine derivatives (e.g., Compound 5) show improved aqueous solubility compared to phenyl-substituted analogs, suggesting that the pyridine-piperidine core of the target compound may offer a balance between lipophilicity and solubility .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with pyridine. For example, sulfonylation of 1-methylimidazole-4-sulfonyl chloride with piperidin-3-ol under basic conditions (e.g., NaOH in acetonitrile) yields the intermediate, which is then coupled to 4-hydroxypyridine via Mitsunobu or nucleophilic substitution reactions . Reaction optimization should focus on temperature control (e.g., 60–80°C for sulfonylation) and purification via recrystallization (methanol/water mixtures) or column chromatography.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Comprehensive characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify piperidine, imidazole, and pyridine ring connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : Solubility is tested in DMSO, methanol, and aqueous buffers (pH 1–10) via gravimetric or UV-Vis methods. Stability studies use accelerated degradation conditions (40°C/75% RH for 4 weeks) with HPLC monitoring. Safety data indicate moderate solubility in polar aprotic solvents but limited aqueous solubility, necessitating formulation with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets, leveraging the sulfonyl group’s hydrogen-bonding potential .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., pyridine nitrogen) .
  • MD simulations : Assess conformational stability over 100-ns trajectories in GROMACS .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response curves : Test across a wide concentration range (nM–μM) to identify off-target effects .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-arylpiperazinyl derivatives) to isolate the role of the imidazole sulfonyl group .

Q. How is thermal stability analyzed, and what insights does it provide for material science applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (Td_{d}) under nitrogen/air atmospheres. For example, similar pyridine-based compounds show Td_{d} > 200°C, suggesting suitability for high-temperature processes .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., glass transition or crystallization) relevant to solid-state storage .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent models : Administer intravenously (IV) and orally (PO) to calculate bioavailability (F%) and half-life (t1/2_{1/2}). Plasma samples analyzed via LC-MS/MS .
  • Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene regulation .
  • Metabolite profiling : Use 14^{14}C-labeled compound to track metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Methodological Challenges and Solutions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :

  • Fragment-based design : Replace the pyridine ring with quinoline or isoquinoline to enhance π-π stacking .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the imidazole ring to modulate sulfonyl group acidity and binding kinetics .
  • Bioisosteric replacement : Substitute the piperidine oxygen with sulfur to evaluate effects on membrane permeability .

Q. What analytical techniques validate purity in complex synthetic mixtures?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate and quantify intermediates .
  • Chiral chromatography : Resolve enantiomers using Chiralpak IA columns if asymmetric synthesis is employed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.